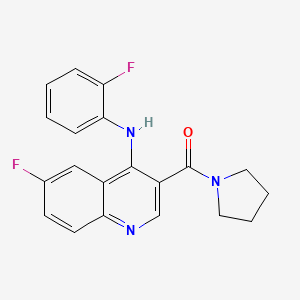

(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative with a fluorinated aromatic amine substituent and a pyrrolidinyl methanone moiety. Quinoline derivatives are widely studied in oncology due to their ability to intercalate with DNA or modulate redox homeostasis . The 6-fluoro and 2-fluorophenyl groups may enhance metabolic stability and target binding, while the pyrrolidinyl group contributes to solubility and pharmacokinetic profiles .

Properties

IUPAC Name |

[6-fluoro-4-(2-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O/c21-13-7-8-17-14(11-13)19(24-18-6-2-1-5-16(18)22)15(12-23-17)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEJHAAKWBPMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Research indicates that (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone may exert its biological effects through several pathways:

1. Inhibition of Kinases

Preliminary studies suggest that this compound may inhibit specific protein kinases, which are crucial for cellular signaling pathways involved in cell proliferation and survival.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 400 |

| Pseudomonas aeruginosa | 300 |

These results indicate that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

1. Anticancer Activity

A recent study investigated the anticancer potential of the compound in various cancer cell lines. The results showed that it significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests potential use in cancer therapy.

2. Tyrosinase Inhibition

Another study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 of 0.18 µM, outperforming traditional inhibitors like kojic acid.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s fluorine atoms and quinoline core contribute to its binding affinity and specificity for these targets, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analog, (6-Fluoro-4-((4-fluoro-2-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, differs by a 4-fluoro-2-methylphenyl substituent instead of 2-fluorophenyl. Key comparisons include:

The absence of a methyl group in the target compound may favor faster metabolic clearance, reducing toxicity risks .

Bioactivity in Disease Models

- Ferroptosis Induction: Fluorinated quinolines trigger iron-dependent lipid peroxidation in OSCC cells at lower IC50 values (e.g., ~5 µM) compared to non-fluorinated analogs (>10 µM) .

Mechanisms of Action

- Ferroptosis Induction: Fluorinated quinolines may deplete glutathione or inhibit GPX4, mechanisms distinct from natural alkaloids’ DNA-damaging effects .

- Kinase Modulation: The pyrrolidinyl methanone group could interact with ATP-binding pockets in kinases, a feature less common in plant-derived quinolines .

Biological Activity

(6-Fluoro-4-((2-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorinated quinoline core and a pyrrolidine moiety. The biological activities of this compound are of significant interest, particularly in the fields of oncology and infectious disease treatment.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1359315-15-3 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or proteases, blocking critical signaling pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities against various pathogens.

- Interaction with Receptors : It may bind to specific receptors or transporters, influencing cellular uptake and metabolism of other therapeutic agents.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines. For example, studies have reported IC values in the micromolar range against breast and lung cancer cell lines, indicating potent cytotoxic effects.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These results suggest that the compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development in treating infectious diseases.

Case Studies

- In vitro Evaluation : A study conducted on a series of quinoline derivatives found that the presence of fluorine atoms significantly enhanced their biological activity. The specific substitution pattern in this compound was linked to improved potency against cancer cell lines compared to non-fluorinated analogs .

- Preclinical Toxicology : Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. This is crucial for advancing the compound into clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.